N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methyl-substituted thiazole core. The compound features:
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-10(2)22(13(5)24)18-19-11(3)16(26-18)17(25)21-15-8-6-14(7-9-15)20-12(4)23/h6-10H,1-5H3,(H,20,23)(H,21,25) |
InChI Key |
CHDAHCFZXXYREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Thiazole Carboxamide Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity and Binding: The target compound’s acetyl(isopropyl)amino group at position 2 introduces greater hydrophobicity compared to Dasatinib’s pyrimidinyl-piperazine moiety, which contains polar hydroxyethyl and piperazine groups. This difference may influence membrane permeability and target selectivity . The 4-acetylamino phenyl group in the target compound contrasts with the 2-methoxybenzyl group in ’s compound. The former’s acetylated amino group may enhance metabolic stability, while the latter’s methoxy group could improve solubility .
Biological Activity: Dasatinib’s pyrimidinyl and piperazine substituents are critical for its kinase inhibition, whereas the target compound’s acetyl(isopropyl)amino group may favor alternative binding modes . Compounds like 7b () demonstrate potent anticancer activity (IC₅₀ ~1.6 µg/mL), suggesting that even minor structural changes (e.g., carbohydrazide vs. carboxamide) significantly modulate potency .
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to ’s analogs, involving coupling of ethyl 4-methylthiazole-5-carboxylate intermediates with amines . In contrast, Dasatinib’s synthesis requires multi-step functionalization of pyrimidine and thiazole cores .
Structure-Activity Relationship (SAR) Analysis
- Position 2: Bulky substituents (e.g., acetyl(isopropyl)amino) may enhance selectivity by occupying hydrophobic pockets in target proteins.
- Position 5: Carboxamide-linked aromatic groups (e.g., 4-acetylamino phenyl) improve binding via π-π stacking or hydrogen bonding.
- Position 4 : Methyl groups are conserved across analogs to prevent oxidative metabolism .
Biological Activity
The compound N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{15}H_{18}N_{4}O_{3}S
- Molecular Weight : 342.39 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. The compound has shown promising activity against various bacterial strains. For example, in a study conducted by Layek et al. (2019), thiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for HCT-116 cells, indicating moderate cytotoxicity .
Case Studies
- Study on Antiviral Properties : A recent study highlighted the antiviral activity of thiazole derivatives against the hepatitis C virus (HCV). The compound showed an EC50 value of 12 µM, demonstrating its potential as an antiviral agent .
- Research on Anti-inflammatory Effects : Another investigation revealed that the compound exhibited anti-inflammatory properties in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at doses of 10 mg/kg body weight .
Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thereby reducing cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
